molecular formula C23H38O2 B032958 2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol CAS No. 70435-08-4

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol

Cat. No.: B032958
CAS No.: 70435-08-4
M. Wt: 346.5 g/mol
InChI Key: BIGNODGYJZJTBM-AZUAARDMSA-N
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Description

CP 47,497-C9-homolog is a synthetic cannabinoid, specifically a homologue of CP 47,497. It is a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. This compound is part of a class of synthetic cannabinoids that have been developed for research purposes to study the endocannabinoid system and the effects of cannabinoids on the body .

Scientific Research Applications

CP 47,497-C9-homolog is used extensively in scientific research to study the cannabinoid system. Its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP 47,497-C9-homolog involves the reaction of 5-(1,1-dimethylnonyl)-2-hydroxybenzaldehyde with cyclohexanone in the presence of a base to form the corresponding cyclohexylphenol. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and regulatory measures in place .

Chemical Reactions Analysis

Types of Reactions

CP 47,497-C9-homolog undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

CP 47,497-C9-homolog exerts its effects by binding to cannabinoid receptors, particularly the CB1 receptor, which is primarily found in the brain. This binding activates the receptor, leading to a cascade of intracellular signaling events that modulate neurotransmitter release and other cellular processes. The compound mimics the effects of endogenous cannabinoids, such as anandamide, by activating the same receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CP 47,497-C9-homolog is unique due to its specific alkyl chain length, which affects its binding affinity and potency at cannabinoid receptors. It is several times more potent than the parent compound CP 47,497, making it a valuable tool for studying the cannabinoid system .

Properties

IUPAC Name

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methyldecan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O2/c1-4-5-6-7-8-9-15-23(2,3)19-13-14-21(22(25)17-19)18-11-10-12-20(24)16-18/h13-14,17-18,20,24-25H,4-12,15-16H2,1-3H3/t18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGNODGYJZJTBM-AZUAARDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017341, DTXSID90875481
Record name cis-5-(1,1-dimethylnonyl)-2-(3-hydroxycyclohexyl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90875481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132296-12-9, 134308-14-8, 70435-08-4
Record name 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132296-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (C9)-CP-47497
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134308148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-5-(1,1-dimethylnonyl)-2-(3-hydroxycyclohexyl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90875481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (C9)-CP-47497
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W96Y4OF1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol
Reactant of Route 2
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol
Reactant of Route 3
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol
Reactant of Route 4
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol
Reactant of Route 5
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol
Reactant of Route 6
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol

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